

Dinotefuran-d3 suppliers and commercial availability

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Compound of Interest

Compound Name: *Dinotefuran-d3*

Cat. No.: *B15616093*

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Dinotefuran-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, experimental applications, and relevant biological pathways of **Dinotefuran-d3**. This deuterated analog of the neonicotinoid insecticide Dinotefuran serves as a critical internal standard for analytical quantification and as a tool for metabolic studies.

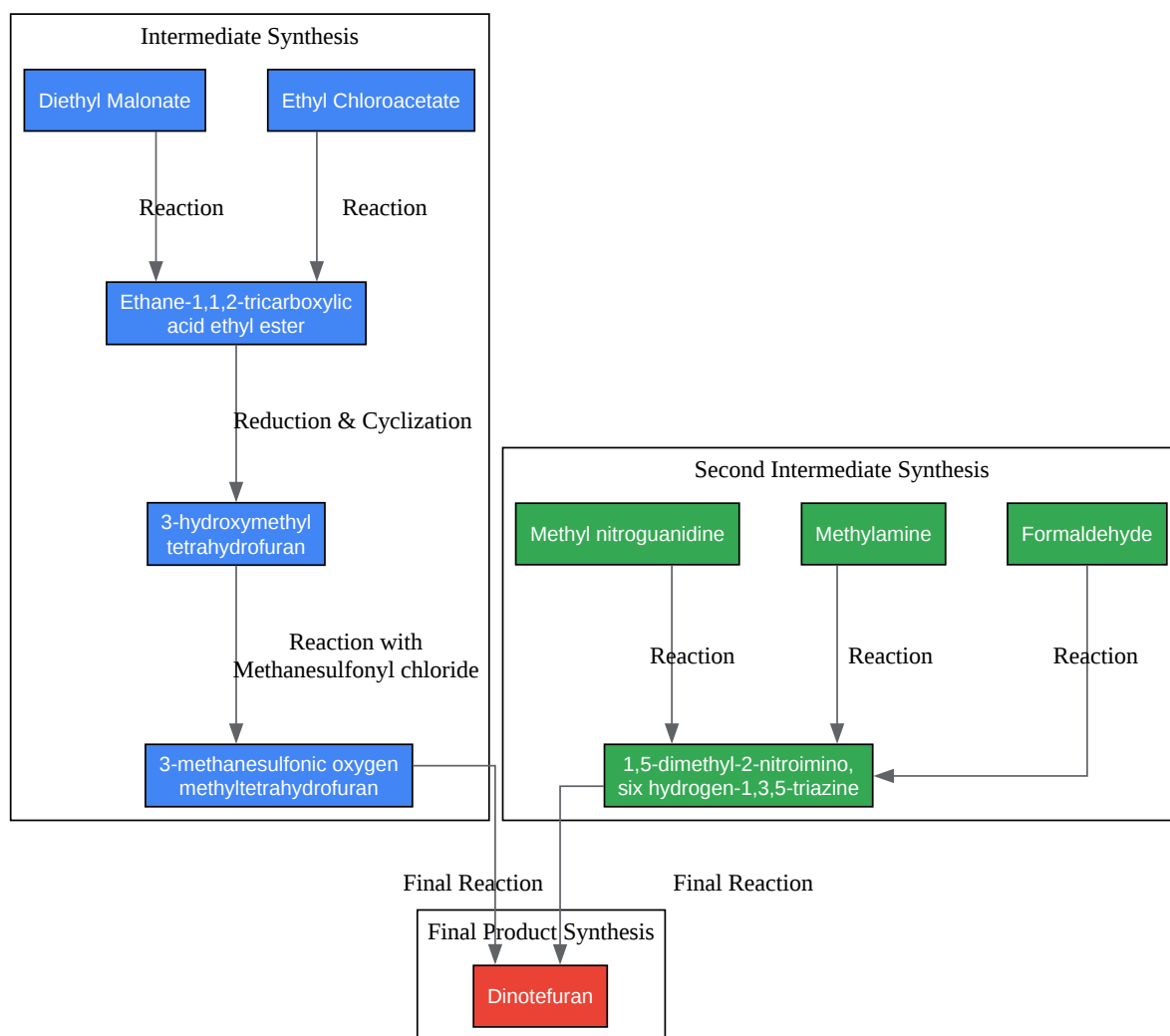
Commercial Availability and Suppliers

Dinotefuran-d3 is commercially available from a range of chemical suppliers, primarily for research and development purposes. It is typically supplied as a neat solid or in solution. The following table summarizes the available information from various suppliers.

Supplier	Product/Catalog Number	Form	Purity	Available Quantities
TargetMol Chemicals Inc.	TMID-0048	Solid	Not Specified	25 mg
Cambridge Bioscience	(Distributor for TargetMol)	Solid	Not Specified	25 mg
LGC Standards	TRC-D482102-1MG	Neat	Not Specified	1 mg
MedChemExpress	HY-B0827S	Solid	95.82%	Not Specified
CRM LABSTANDARD	AST2G3L3465	Solution (Methanol)	Not Specified	1.1 mL, 5 mL (100 or 1000 mg/L)

Synthesis of Dinotefuran

The commercial synthesis of Dinotefuran, the non-deuterated parent compound, typically involves a multi-step process. Understanding this workflow is crucial for researchers interested in its chemical properties and potential synthesis of labeled analogs. A representative synthesis workflow is outlined below.

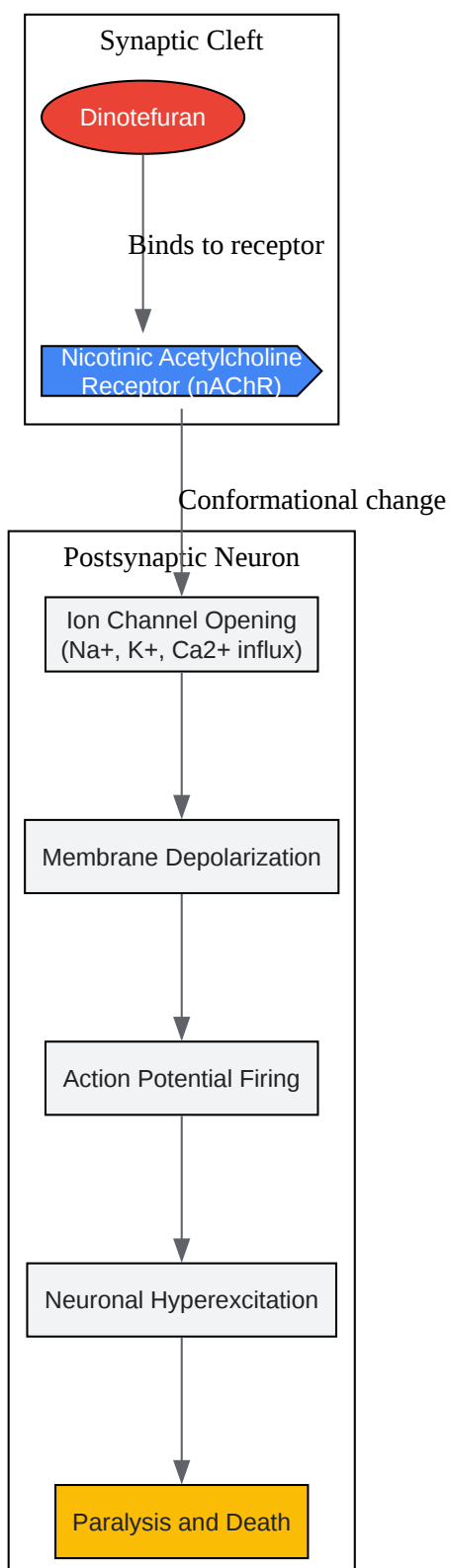


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Caption: A generalized workflow for the chemical synthesis of Dinotefuran.

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Dinotefuran, like other neonicotinoid insecticides, exerts its effect by acting as an agonist at nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.^{[1][2][3]} This interaction leads to the continuous stimulation of these receptors, causing hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.^{[4][5][6]} The signaling pathway is depicted below.



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Caption: Signaling pathway of Dinotefuran at the insect nicotinic acetylcholine receptor.

Experimental Protocols: Use of Dinotefuran-d3 as an Internal Standard

Dinotefuran-d3 is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Dinotefuran in various matrices.[7] The following provides a generalized, detailed methodology for its use in the analysis of biological samples.

Objective: To accurately quantify the concentration of Dinotefuran in a biological matrix (e.g., plasma, tissue homogenate) using **Dinotefuran-d3** as an internal standard.

Materials:

- Dinotefuran analytical standard
- **Dinotefuran-d3** internal standard solution (of known concentration)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, ultrapure
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS system

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of Dinotefuran in a suitable solvent (e.g., methanol).

- From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
- Prepare a working solution of **Dinotefuran-d3** at a fixed concentration.
- Sample Preparation (Protein Precipitation):
 - To a 100 µL aliquot of the biological sample (e.g., plasma) in a centrifuge tube, add a known volume (e.g., 10 µL) of the **Dinotefuran-d3** internal standard working solution.
 - Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube for analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions (Example):
 - Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to achieve separation of Dinotefuran and **Dinotefuran-d3** from matrix components.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
 - Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Dinotefuran and **Dinotefuran-d3**. These transitions should be optimized on the specific instrument being used.
- Data Analysis:
 - Integrate the peak areas for both Dinotefuran and **Dinotefuran-d3** in the calibration standards and the unknown samples.
 - Calculate the ratio of the peak area of Dinotefuran to the peak area of **Dinotefuran-d3** for each standard and sample.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the Dinotefuran calibration standards.
 - Determine the concentration of Dinotefuran in the unknown samples by interpolating their peak area ratios on the calibration curve.

This technical guide provides a foundational understanding of **Dinotefuran-d3** for research applications. For specific experimental designs, further optimization of protocols is recommended based on the instrumentation and matrix being analyzed.

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